1-(4-Phenoxyphenyl)propan-1-amine

Catalog No.
S14683449
CAS No.
473732-65-9
M.F
C15H17NO
M. Wt
227.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Phenoxyphenyl)propan-1-amine

CAS Number

473732-65-9

Product Name

1-(4-Phenoxyphenyl)propan-1-amine

IUPAC Name

1-(4-phenoxyphenyl)propan-1-amine

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

InChI

InChI=1S/C15H17NO/c1-2-15(16)12-8-10-14(11-9-12)17-13-6-4-3-5-7-13/h3-11,15H,2,16H2,1H3

InChI Key

WHSQWQZVVBTEAG-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)OC2=CC=CC=C2)N

1-(4-Phenoxyphenyl)propan-1-amine, also known as alpha-ethyl-4-phenoxybenzenemethanamine, is an organic compound characterized by its unique structure that combines a propan-1-amine backbone with a phenoxy group. Its molecular formula is C15H17NOC_{15}H_{17}NO and it has a molecular weight of approximately 227.30 g/mol. The compound features a phenyl ring substituted with a phenoxy group, which contributes to its chemical properties and potential biological activities .

  • Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
  • Reduction: Reduction reactions are possible using hydrogen gas in the presence of catalysts like palladium on carbon, yielding reduced amine derivatives.
  • Substitution: The phenoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles such as halides or other amines.

The synthesis of 1-(4-Phenoxyphenyl)propan-1-amine typically involves several steps:

  • Starting Materials: The synthesis usually begins with 4-phenoxybenzaldehyde and ethylamine.
  • Reaction Conditions: The reaction is conducted under controlled conditions, often utilizing catalysts such as palladium on carbon and maintaining an inert atmosphere to prevent oxidation.
  • Purification: After the reaction, purification techniques such as chromatography or recrystallization are employed to isolate the desired product with high purity .

1-(4-Phenoxyphenyl)propan-1-amine has potential applications in various fields:

  • Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Biochemical Research: The compound may be used as a biochemical probe to study cellular processes and molecular interactions.
  • Pharmaceutical Development: It is explored for its therapeutic potential in drug development targeting specific pathways related to neurological disorders .

Interaction studies involving 1-(4-Phenoxyphenyl)propan-1-amine focus on its ability to interact with biological targets at the molecular level. Compounds with similar structures often exhibit interactions with receptors or enzymes involved in neurotransmission and metabolic processes. These studies are crucial for understanding the compound's potential therapeutic effects and mechanisms of action .

Several compounds share structural similarities with 1-(4-Phenoxyphenyl)propan-1-amine. Here are some notable examples:

Compound NameStructureUnique Features
3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineStructureIntermediate for Ibrutinib, used in cancer treatment
3-(4-Methoxyphenyl)propan-1-amineStructureSimilar amine structure but with a methoxy group
PhenylethylamineStructureSimple structure, important in neurotransmission

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

227.131014166 g/mol

Monoisotopic Mass

227.131014166 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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